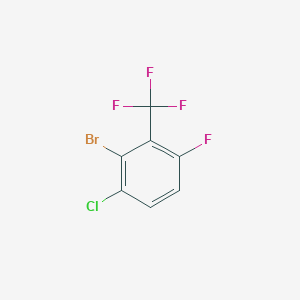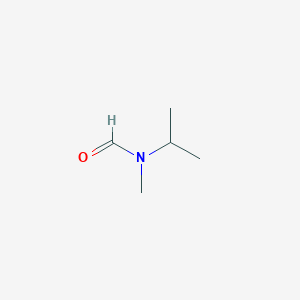
2-Bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3BrClF3 . It is a derivative of benzene, which is a colorless liquid with a sweet smell . This compound is part of the family of organobromides, organochlorides, and organofluorides, which are organic compounds containing a bromine atom, a chlorine atom, and a fluorine atom, respectively .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringFC(F)(F)c1ccc(Br)cc1 . This indicates that the molecule consists of a benzene ring with bromine, chlorine, and fluorine atoms attached to it . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 154-155 °C and a density of 1.607 g/mL at 25 °C . The compound is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Organometallic Chemistry
2-Bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene serves as a versatile precursor in the synthesis of organometallic compounds. It is instrumental in preparing synthetically useful reactions through various organometallic intermediates, demonstrating its pivotal role in organometallic chemistry and synthesis pathways (Porwisiak & Schlosser, 1996).
Electrophilic Aromatic Substitution
This compound has been utilized in the Friedel-Crafts alkylation of arenes under superacidic conditions, leading to the formation of trifluoromethylated ethanes and ethenes. This illustrates its applicability in creating complex aromatic compounds with significant yields, showcasing its potential in facilitating advanced chemical synthesis processes (Sandzhieva et al., 2016).
Coordination Chemistry
The compound is explored in the realm of coordination chemistry, where its derivatives are engaged in forming novel fluorocryptands. These fluorocryptands exhibit significant metal ion binding capabilities, opening avenues for developing new materials with unique properties, such as enhanced ionic interactions and potential applications in catalysis and material science (Plenio et al., 1997).
Fluorination Techniques
This compound is also a key player in fluorination techniques. Research shows its utility in achieving selective fluorination of aromatic compounds, contributing to the development of fluorine chemistry and the synthesis of fluorinated analogs of organic molecules. This has implications for pharmaceuticals, agrochemicals, and material sciences, where fluorine incorporation can drastically alter the properties of compounds (Fedorov et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-1-chloro-4-fluoro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4/c8-6-3(9)1-2-4(10)5(6)7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVMQOWOTGFQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2650674.png)
![N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2650675.png)
![2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine](/img/structure/B2650676.png)
![2-Benzyl-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide](/img/structure/B2650678.png)




![Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B2650687.png)
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propane-1-sulfonamide](/img/structure/B2650690.png)
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2650692.png)
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B2650693.png)
![(2E)-3-[2-Chloro-4-(4-chlorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B2650694.png)